molecular formula C18H18NO4PS B1315245 Triphenylphosphineimine sulfate CAS No. 117672-48-7

Triphenylphosphineimine sulfate

Cat. No. B1315245
CAS RN: 117672-48-7
M. Wt: 375.4 g/mol
InChI Key: CZCFCCGIQUMKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triphenylphosphineimine sulfate is a chemical compound with the CAS Number: 117672-48-7 . It has a molecular weight of 375.38 . The IUPAC name for this compound is triphenyl-lambda5-phosphanimine sulfate .


Synthesis Analysis

The synthesis of phosphine-based functional covalent organic frameworks (COFs) has attracted great attention recently . Two examples of triphenylphosphine-based COFs (termed P-COFs) with well-defined crystalline structures, high specific surface areas, and good thermal stability have been presented .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16NP.H2O4S/c19-20 (16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5 (2,3)4/h1-15,19H; (H2,1,2,3,4) .


Chemical Reactions Analysis

The direct and scalable electroreduction of triphenylphosphine oxide (TPPO) to triphenylphosphine (TPP) remains an unmet challenge that would dramatically reduce the cost and waste associated with performing desirable reactions that are mediated by TPP on a large scale .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 375.38 .

Scientific Research Applications

Novel Catalytic Systems

Research by Cole et al. (2002) introduced novel Brønsted acidic ionic liquids, derived from the reaction of triphenylphosphine with cyclic sultones, as dual solvent-catalysts for organic reactions like Fischer esterification and alcohol dehydrodimerization. These ionic liquids combine the advantages of solid acid catalysts with the higher activity of conventional liquid acids, showing potential for diverse applications in organic synthesis (Cole et al., 2002).

Nanoparticle Synthesis and Stabilization

Pettibone and Hudgens (2011) demonstrated that triphenylphosphine acts as an etching agent in the synthesis of gold clusters, promoting the formation of specific closed-shell sizes. This study highlights the proactive role of triphenylphosphine in stabilizing monolayer-protected clusters (MPCs), which could be relevant for the synthesis and stabilization of nanoparticles in various applications (Pettibone & Hudgens, 2011).

Organic Synthesis Enhancements

Pal et al. (2003) found that triphenylphosphine effectively reduces maleimides to succinimides, offering a novel method for such transformations in organic synthesis. This showcases the utility of phosphine compounds in facilitating or enhancing chemical reactions, which could be relevant for similar applications of triphenylphosphineimine sulfate (Pal et al., 2003).

Polymer and Material Science

Wilfert et al. (2014) explored the use of functionalized triphenylphosphines in the polymerization of trichlorophosphoranimine to produce polyphosphazenes with controlled molecular weights and specific functional groups at the chain end. Such methodologies can be crucial in the development of advanced materials with tailored properties (Wilfert et al., 2014).

Safety and Hazards

The safety information available indicates that Triphenylphosphineimine sulfate may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . Precautionary statements include P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Biochemical Analysis

Biochemical Properties

Triphenylphosphineimine sulfate plays a crucial role in biochemical reactions, particularly in the context of sulfur metabolism. It interacts with enzymes such as ATP sulfurylase, which catalyzes the activation of sulfate to adenosine 5’-phosphosulfate (APS), a key step in the sulfur assimilation pathway . Additionally, this compound is involved in redox reactions, where it can act as a reducing agent, influencing the redox state of cellular components . This compound also interacts with proteins containing thiol groups, such as glutathione, facilitating detoxification processes and maintaining cellular redox balance .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in sulfur metabolism and redox regulation . It also impacts cellular metabolism by participating in the detoxification of reactive oxygen species and maintaining the redox state of the cell . These effects are crucial for the proper functioning of cells and their response to environmental stressors.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes and proteins through its phosphine and imine groups, influencing their activity and function . For example, this compound can inhibit or activate enzymes involved in sulfur metabolism, such as ATP sulfurylase . Additionally, it can modulate gene expression by affecting transcription factors and other regulatory proteins

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting redox balance and detoxification processes . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as ATP sulfurylase and glutathione S-transferase, influencing the synthesis and utilization of sulfur-containing compounds . These interactions can affect metabolic flux and the levels of metabolites involved in redox regulation and detoxification

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is taken up by cells through sulfate transporters and distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of this compound can influence its activity and function, affecting cellular processes such as redox regulation and detoxification

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. It is primarily found in the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments

properties

IUPAC Name

imino(triphenyl)-λ5-phosphane;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCFCCGIQUMKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.